molecular formula C10H17NO2 B14445894 n-Hexylsuccinimide CAS No. 75719-23-2

n-Hexylsuccinimide

Cat. No.: B14445894
CAS No.: 75719-23-2
M. Wt: 183.25 g/mol
InChI Key: LWADJABMRCABIB-UHFFFAOYSA-N
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Description

n-Hexylsuccinimide is an organic compound that belongs to the class of succinimides It is characterized by a hexyl group attached to the nitrogen atom of the succinimide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylsuccinimide can be synthesized through the reaction of succinic anhydride with hexylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Large-scale production may also incorporate automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

n-Hexylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding succinimide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted succinimides, amine derivatives, and oxidized succinimide compounds.

Scientific Research Applications

n-Hexylsuccinimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.

    Industry: It is employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of n-Hexylsuccinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, this compound may modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A simpler analog without the hexyl group.

    N-Hydroxysuccinimide: Contains a hydroxyl group attached to the nitrogen atom.

    N-Bromosuccinimide: Contains a bromine atom attached to the nitrogen atom.

Uniqueness

n-Hexylsuccinimide is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.

Properties

CAS No.

75719-23-2

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-hexylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H17NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h2-8H2,1H3

InChI Key

LWADJABMRCABIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CCC1=O

Origin of Product

United States

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